Coumachlor

Descripción general

Descripción

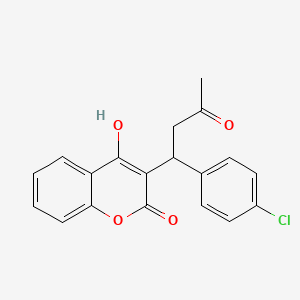

Coumachlor is a first-generation anticoagulant rodenticide. It is known for its ability to block the formation of prothrombin, thereby inhibiting blood coagulation and causing death by internal hemorrhage . The chemical formula for this compound is C₁₉H₁₅ClO₄, and it has a molar mass of 342.77 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Coumachlor can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocoumarin. This intermediate is then reacted with acetone in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Biochemical Reactivity and Mechanism of Action

Coumachlor inhibits vitamin K epoxide reductase (VKOR), disrupting the vitamin K cycle and preventing blood coagulation. The reaction involves:

The 4-hydroxycoumarin moiety is critical for binding to VKOR, while the p-chlorophenyl group enhances bioavailability .

Catalytic Enhancement Strategies

Recent advances in electric field-assisted catalysis (e.g., MIT’s electrostatic modulation ) could optimize this compound synthesis:

| Parameter | Conventional Method | E-Field Enhanced Method (Projected) |

|---|---|---|

| Reaction Rate | Hours to days | Minutes (10⁵ acceleration potential) |

| Selectivity | Moderate (≤91% ee) | High (≥99% ee) |

| Solvent Use | Organic/aqueous blends | Purely aqueous |

This approach leverages electrostatic effects to lower activation barriers for key steps like Michael adduct formation .

Analytical Detection Methods

Quantification in biological samples involves:

| Technique | Sample Preparation | Sensitivity (LOQ) | Source |

|---|---|---|---|

| LC-MS/MS | QuEChERS extraction (20 mg Na₂SO₄ + 50 mg NaCl) | 0.1–5 ng/g | |

| HPLC-UV | Florisil + HC-C18 purification | 10 ng/g |

This compound’s reactivity is defined by its coumarin core, chlorophenyl substituent, and stereochemical configuration. Advances in asymmetric synthesis and catalytic technologies promise greener, more efficient production, while its biochemical action underscores the importance of structural precision in anticoagulant activity.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Coumachlor is classified as a coumarin derivative, which functions by inhibiting vitamin K epoxide reductase, leading to a decrease in the synthesis of clotting factors II, VII, IX, and X. This mechanism results in internal hemorrhaging and eventual death in target rodents. The compound has a high oral toxicity to mammals and is particularly hazardous to birds and aquatic organisms due to its environmental persistence and bioaccumulation potential .

Applications in Pest Control

- Rodent Control : this compound has been historically used for controlling populations of mice and rats in agricultural and urban settings. Its effectiveness as a rodenticide stems from its ability to induce delayed mortality, allowing for reduced bait shyness among rodents .

- Environmental Impact Studies : Research has highlighted the environmental consequences of anticoagulant rodenticides like this compound. Studies indicate significant risks to non-target species, particularly predatory birds and mammals that may ingest poisoned rodents . Monitoring programs have been established in regions like Tasmania to assess the impact of anticoagulant rodenticides on local wildlife .

Case Study 1: Efficacy in Agricultural Settings

A study conducted in agricultural fields demonstrated that this compound effectively reduced rodent populations when applied according to recommended guidelines. The study reported a significant decrease in rodent activity within two weeks of application, showcasing its utility as a pest management tool .

Case Study 2: Environmental Monitoring

In Tasmania, monitoring efforts revealed that this compound residues were found in the tissues of apex predators following rodenticide application. This raised concerns about secondary poisoning effects on wildlife, prompting calls for stricter regulations on anticoagulant rodenticides .

Regulatory Considerations

Due to its toxicity and environmental risks, the use of this compound is subject to regulatory oversight. Many countries have implemented restrictions or bans on first-generation anticoagulants in favor of second-generation alternatives that require fewer applications for effective control but pose higher risks of secondary poisoning .

Comparative Efficacy Table

| Rodenticide | Type | Efficacy | Environmental Risk |

|---|---|---|---|

| This compound | First-Generation | Moderate | High |

| Brodifacoum | Second-Generation | High | Very High |

| Difenacoum | Second-Generation | High | High |

Mecanismo De Acción

Coumachlor exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, blood coagulation is impaired, leading to internal hemorrhage and death in rodents .

Comparación Con Compuestos Similares

Similar Compounds

Warfarin: Another first-generation anticoagulant rodenticide with a similar mechanism of action.

Coumatetralyl: Similar in structure and function to Coumachlor, used as a rodenticide.

Difenacoum: A second-generation anticoagulant rodenticide with a longer half-life and higher potency.

Uniqueness

This compound is unique in its specific chemical structure, which includes a chlorinated phenyl group that distinguishes it from other anticoagulants. This structural difference can influence its pharmacokinetics and toxicity profile .

Actividad Biológica

Coumachlor is a synthetic anticoagulant rodenticide belonging to the class of 4-hydroxycoumarin derivatives. It functions primarily as a vitamin K antagonist, disrupting the synthesis of clotting factors, which can lead to hemorrhagic conditions in mammals. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

- Chemical Formula : C₁₉H₁₅ClO₄

- Molecular Weight : 348.78 g/mol

- CAS Number : 54682651

This compound inhibits vitamin K epoxide reductase (VKOR), an enzyme critical for the recycling of vitamin K. This inhibition leads to reduced levels of active vitamin K, essential for the synthesis of clotting factors II, VII, IX, and X in the liver. As a result, this compound effectively prolongs prothrombin time and can induce anticoagulation at therapeutic doses.

Biological Activities

This compound exhibits a range of biological activities beyond its primary use as a rodenticide:

- Anticoagulant Activity : this compound's anticoagulant effects are comparable to those of warfarin, with IC50 values indicating potent VKOR inhibition. Studies show that this compound has a similar mechanism but can exhibit different potency depending on structural modifications .

- Toxicological Effects : In cases of human poisoning, this compound can cause significant coagulopathy and hemorrhagic symptoms. A review highlighted various clinical symptoms associated with this compound ingestion, including gingival bleeding and systemic ecchymoses .

- Comparative Efficacy : Research indicates that this compound and its derivatives may offer advantages over traditional anticoagulants due to their extended half-lives and effectiveness at lower doses. For instance, derivatives with halogen substitutions showed enhanced activity compared to non-substituted variants .

Case Studies

-

Anticoagulant Rodenticide Intoxication :

A study conducted in East China analyzed cases of anticoagulant rodenticide poisoning from 2011 to 2013. Among 117 positive analyses for various anticoagulants, including this compound, symptoms ranged from mild bleeding to severe hemorrhagic conditions. The study emphasized the need for better awareness and diagnostic strategies for managing such poisonings .Case No. Age (years) Gender Peak Concentration (ng/mL) Elimination Time (months) Clinical Symptoms 1 57 M 770 25 Gingival bleeding 2 28 M 18.1 12 Hematuria 3 4 F 83 4 Systemic ecchymoses -

Comparative Analysis with Other Anticoagulants :

A comparative study on various anticoagulant rodenticides indicated that this compound demonstrated significant efficacy against rodents while maintaining a safety profile for non-target species at recommended doses. The study highlighted this compound's role in integrated pest management strategies due to its effectiveness and lower toxicity compared to other second-generation anticoagulants .

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound with enhanced biological activity:

- Synthesis of Derivatives : Research has shown that structural modifications can lead to compounds with improved VKOR inhibition and reduced toxicity profiles. For example, derivatives with specific halogen substitutions exhibited increased potency compared to this compound itself .

- In Vitro Studies : In vitro assays demonstrated that certain this compound derivatives not only inhibit VKOR but also show antioxidant properties, suggesting potential therapeutic applications beyond rodent control .

Propiedades

IUPAC Name |

3-[1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Record name | Coumachlor | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coumachlor | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041797 | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] | |

| Record name | Coumachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, acetone, chloroform. Slightly soluble in Benzene, ether, In water, 5 mg/l @ 20 °C. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade (Fig. 1) are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase (Fig. 2). The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Similar to warfarin, with delayed actions on prothrombin level and blood clotting, resulting in death by hemorrhage. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, Crystals | |

CAS No. |

81-82-3 | |

| Record name | (±)-Coumachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumachlor [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCD8XZW42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169-171 °C | |

| Record name | COUMACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is Coumachlor's mechanism of action?

A1: this compound is a first-generation anticoagulant rodenticide that acts as a vitamin K antagonist (AVK). [, , ] It inhibits the enzyme Vitamin K epoxide reductase, which is crucial for the synthesis of active vitamin K. This inhibition disrupts the blood clotting cascade by preventing the formation of active clotting factors, ultimately leading to uncontrolled bleeding. [, , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H15ClO4, and its molecular weight is 342.77 g/mol. [, ]

Q3: What spectroscopic data is available for this compound?

A3: Studies have characterized this compound using various spectroscopic techniques, including IR spectroscopy and 1H-NMR spectroscopy. [, ] These methods provide insights into the compound's functional groups and structural features.

Q4: How is this compound incorporated into rodent baits?

A4: this compound is often incorporated into rodent baits along with attractive food items like crushed maize, treacle, milk powder, and maize oil. [] The palatability of these baits is crucial for effective rodent control. [, ]

Q5: Does this compound have catalytic applications?

A5: While this compound is primarily known for its anticoagulant properties, there's limited information available regarding its potential catalytic applications. [, ] Further research is needed to explore this aspect.

Q6: Have computational methods been used to study this compound?

A6: Yes, semi-empirical quantum mechanical methods like PM3 have been employed to optimize the molecule's structure and determine its most stable conformers. [] This information aids in understanding its binding interactions and designing potential analogs.

Q7: How does the structure of this compound relate to its anticoagulant activity?

A7: this compound's structure, with its 4-hydroxycoumarin core, is essential for its anticoagulant activity. [] Modifications to this core structure can significantly impact its potency and selectivity. [] For example, substituting the chlorine atom or altering the side chain can alter its binding affinity for Vitamin K epoxide reductase.

Q8: What are the regulations surrounding this compound's use?

A9: Due to concerns over secondary poisoning in non-target animals and the development of resistance in rodents, the use of this compound is subject to regulations. [, ] These regulations vary by country and may include restrictions on its use in certain areas or for specific applications.

Q9: How is this compound absorbed and distributed in the body?

A10: While detailed pharmacokinetic data for this compound might be limited, as a 4-hydroxycoumarin derivative, it's likely absorbed from the gastrointestinal tract. [] Its distribution, metabolism, and excretion patterns are likely similar to other AVKs, though specific studies are needed to confirm this.

Q10: What animal models have been used to study this compound's efficacy?

A11: Laboratory studies commonly use albino mice (Mus musculus) to assess the efficacy and palatability of this compound baits. [] These studies help determine the lethal dose and time to death. [, ]

Q11: Is there evidence of resistance to this compound in rodents?

A12: While the emergence of resistance to first-generation AVKs like this compound has been observed, specific data on this compound resistance is less prevalent compared to warfarin resistance. [, ] Cross-resistance among first-generation AVKs is possible due to their similar mechanism of action.

Q12: What are the potential toxicological effects of this compound?

A13: this compound's primary toxicological effect stems from its anticoagulant properties, leading to internal bleeding in both target and non-target species. [, ] Its use requires careful consideration of potential risks to non-target animals and the environment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.